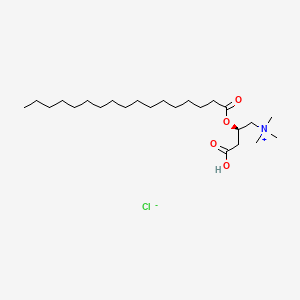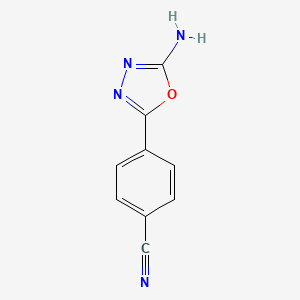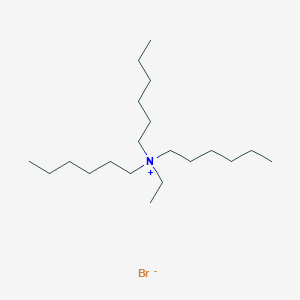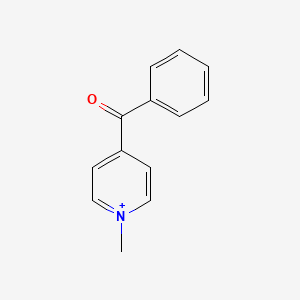
Heptadecanoyl-L-carnitine (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecanoyl-L-carnitine (chloride) is a long-chain acylcarnitine composed of heptadecanoic acid and L-carnitine. It is a crystalline solid with the molecular formula C24H48NO4 • Cl and a molecular weight of 450.1 . This compound is known for its role in mitochondrial biology and lipid biochemistry, particularly in the context of inborn errors of metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptadecanoyl-L-carnitine (chloride) is synthesized by esterification of heptadecanoic acid with L-carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of heptadecanoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The final product is often purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecanoyl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Heptadecanoyl-L-carnitine (chloride) has several scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the quantification of acylcarnitines.
Biology: Investigated for its role in mitochondrial function and lipid metabolism.
Medicine: Studied as a biomarker for inborn errors of metabolism such as propionic and methylmalonic acidemias.
Industry: Utilized in the development of lipid-based pharmaceuticals and nutritional supplements.
Wirkmechanismus
Heptadecanoyl-L-carnitine (chloride) exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, facilitating the movement of long-chain fatty acids across the mitochondrial membrane. This process is crucial for energy production in cells . The compound interacts with enzymes such as carnitine palmitoyltransferase I and II, which are key regulators of fatty acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl-L-carnitine (chloride): Another long-chain acylcarnitine with similar functions in fatty acid transport.
Stearoyl-L-carnitine (chloride): Similar in structure but with an 18-carbon chain instead of 17.
Arachidonoyl-L-carnitine (chloride): Contains a 20-carbon chain with multiple double bonds.
Uniqueness
Heptadecanoyl-L-carnitine (chloride) is unique due to its specific chain length and its role as a biomarker for certain metabolic disorders. Its distinct structure allows for specific interactions with enzymes involved in fatty acid metabolism, making it a valuable compound for research and diagnostic purposes .
Eigenschaften
Molekularformel |
C24H48ClNO4 |
|---|---|
Molekulargewicht |
450.1 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-heptadecanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C24H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-22(20-23(26)27)21-25(2,3)4;/h22H,5-21H2,1-4H3;1H/t22-;/m1./s1 |
InChI-Schlüssel |
SYUSIANKHPXISE-VZYDHVRKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)

![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![9-[3-Methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid](/img/structure/B14079716.png)
![methyl [8-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14079723.png)

![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)

![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)




